molecular formula C18H11BrO4 B3258073 4-Benzoylphenyl 5-bromofuran-2-carboxylate CAS No. 300381-29-7

4-Benzoylphenyl 5-bromofuran-2-carboxylate

Cat. No. B3258073
CAS RN: 300381-29-7
M. Wt: 371.2 g/mol
InChI Key: FMRSVHJVJMTWRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan and benzofuran derivatives, which are structurally similar to 4-Benzoylphenyl 5-bromofuran-2-carboxylate, involves metalation processes . This includes lithiation, magnesation, and zincation . These metalated species are used in cross-coupling reactions and as nucleophiles in addition reactions . A common approach for the incorporation of furan and benzofuran rings is by utilizing their metalated species .


Molecular Structure Analysis

Furan and benzofuran are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic, and functional polymers . Due to their electron-rich character, furans also function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus .


Chemical Reactions Analysis

The chemical reactions involving furan and benzofuran derivatives are quite diverse. For example, direct deprotonation of furan and benzofuran takes place at the most acidic C2 position (or the C5 position in 2-substituted furans) by using alkyl lithiums with or without TMDEA, or using lithium amide bases . Decarboxylation of 5-tolylfuran-2-carboxylic acid or 3-methylbenzofuran-2-carboxylic acid derivatives by silver carbonate generates a (benzo)furan-2-yl silver species that undergoes a subsequent palladium-catalyzed homocoupling to give 2,2′-bi(benzo)furan products .

Scientific Research Applications

properties

IUPAC Name

(4-benzoylphenyl) 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4/c19-16-11-10-15(23-16)18(21)22-14-8-6-13(7-9-14)17(20)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSVHJVJMTWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266275
Record name 4-Benzoylphenyl 5-bromo-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylphenyl 5-bromofuran-2-carboxylate

CAS RN

300381-29-7
Record name 4-Benzoylphenyl 5-bromo-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300381-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylphenyl 5-bromo-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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